Cas no 25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-)

1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- structure
25317-39-9 structure
Product Name:1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
N.o CAS:25317-39-9
MF:C22H16N4O7S2
MW:512.515042304993
CID:282844
PubChem ID:21520
Update Time:2025-04-19

1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
    • 7-oxo-8-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalene-1,3-disulfonic acid
    • (8Z)-7-oxo-8-({4-[(E)-phenyldiazenyl]phenyl}hydrazono)-7,8-dihydronaphthalene-1,3-disulfonic acid
    • 7-Hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulphonic acid
    • Brilliant Croceine 3B
    • Erionyl Red E-GR
    • Paper Scarlet A Extra
    • 7-Hydroxy-8-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,3-naphthalenedisulfonic acid
    • Brilliant Croceine SWW
    • CHEMBL1976160
    • Brilliant Croceine MO
    • EINECS 246-826-7
    • Croceine Scarlet SS
    • Brilliant Croceine 3BA-CF
    • 7-hydroxy-8-[(E)-[4-[(E)-phenylazo]phenyl]azo]naphthalene-1,3-disulfonic acid
    • Q27159435
    • Brilliant Red EMBL
    • woodstain scarlet free acid
    • 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
    • Paper Scarlet WEG
    • 25317-39-9
    • 7-HYDROXY-8-[[4-(PHENYLAZO)PHENYL]AZO]NAPHTHALENE-1,3-DISULFONIC ACID
    • NSC7832
    • Croceine Scarlet MOO
    • Croceine Scarlet M
    • Acid Leather Red PSNR
    • 1379505-49-3
    • Brilliant Scarlet R
    • 1,3-Naphthalenedisulfonic acid, {7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-,} disodium salt
    • Brilliant Croceine
    • NSC47724
    • Brilliant Croceine LBH
    • Acidal Bright Croceine
    • Brilliant Crocein (C.I. 27290)
    • Wood Stain Scarlet NS
    • Brilliant Croceine MOOL
    • Brilliant Scarlet LC
    • Brilliant Croceine P
    • Hispacid Scarlet M
    • 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid
    • 7-Hydroxy-8-((4-(phenyldiazenyl)phenyl)diazenyl)-1,3-naphthalenedisulfonic acid
    • Kiton Scarlet MOO
    • Ext D and C Red No. 13
    • DTXSID90859908
    • Brilliant Croceine MOO
    • Croceine Brilliant Scarlet 3BC
    • Calcocid Scarlet MOON
    • Atul Croceine Scarlet MOO
    • NS00083458
    • NSC-7832
    • SCHEMBL110351
    • Curol Brilliant Red G
    • Paper Scarlet R
    • Brilliant Croceine Scarlet N
    • Fenazo Red XG
    • Croceine Brilliant Scarlet 3BS
    • Brilliant Croceine 3BM
    • Woodstain Scarlet
    • Acilan Croceine MOO
    • Brilliant crocein
    • 1, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, disodium salt
    • Eriosin Red GR
    • Acid Red 2 Zh
    • CHEBI:87190
    • Brilliant Red 2EMBL
    • 7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}-1,3-naphthalenedisulfonic acid
    • acid red 73 (free acid form)
    • Amacid Brilliant Croceine 3BA
    • NSC-47724
    • Crocein Scarlet N
    • DTXSID701043670
    • Eniacid Brilliant Scarlet
    • C.I. Acid Red 73, disodium salt
    • Brilliant Croceine M
    • Scarlet MOO
    • Airedale Scarlet MO
    • Croceine Scarlet 3B
    • Kiton Fast Scarlet A
    • Vondacid Light Scarlet MOO
    • Java Brilliant Scarlet MOO
    • Croceine Scarlet MOON
    • 7-Hydroxy-8-((E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl)naphthalene-1,3-disulfonic acid-
    • Oxanal Scarlet A
    • Croceine Acid Red
    • Acid Fast Red RN
    • Tertracid Brilliant Croceine MOO
    • Ponceau PSNR
    • Brilliant Croceine Scarlet M
    • Hidacid Brilliant Crocein Scarlet
    • Inchi: 1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/b24-23+,26-25+
    • Chave InChI: PIEQFSVTZMAUJA-QSZPNPOGSA-N
    • SMILES: S(C1C=C(C=C2C=CC(=C(C2=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC=CC=1)O)S(=O)(=O)O)(=O)(=O)O

Propriedades Computadas

  • Massa Exacta: 512.04618
  • Massa monoisotópica: 512.04604
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 1080
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 192
  • XLogP3: 3.9

Propriedades Experimentais

  • Densidade: 1.58
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Índice de Refracção: 1.721
  • PSA: 178.41
Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.